molecular formula C24H19ClF2N2O4S B606255 6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1197420-11-3

6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B606255
M. Wt: 504.9328
InChI Key: NCXJWNAKIMMZOC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity).


Scientific Research Applications

  • Synthesis and Characterization Techniques : An efficient method for synthesizing 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one was described, involving reactions like the Gewald reaction, tandem aza-Wittig reaction, and cyclization process. This method could potentially be applicable to similar compounds, including the one (Liangde Lu et al., 2012).

  • Antitumor Activity : Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds showed potent anticancer activity on various human cancer cell lines, indicating that the compound might also have potential anticancer properties (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

  • Novel Synthetic Strategies : New synthetic strategies for heterocyclic ring systems including thieno[3,2-d]pyrimidine have been developed. These strategies may be relevant for synthesizing the compound more efficiently (Cai Dejiao, 2011).

  • Ultrasound-Promoted Synthesis for Anticancer Agents : The one-pot ultrasound-promoted synthesis of related compounds, evaluated as anticancer agents, has been reported. This innovative synthesis method could potentially be applied to the compound (S. Tiwari et al., 2016).

  • Antimicrobial and Anti-Inflammatory Properties : Studies on thieno[2,3-d]pyrimidine derivatives have revealed significant antimicrobial and anti-inflammatory activities. This suggests the potential use of the compound in these areas (M. Tolba et al., 2018).

  • Structure-Affinity Relationships : Research on thienopyrimidinones, focusing on their affinity for 5-HT(1A) receptors, has been conducted. This might indicate a potential application of the compound in neurological or psychiatric contexts (M. Modica et al., 2000).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound.


properties

IUPAC Name

6-(4-chlorophenyl)-3-[4-[(3,3-difluoro-1-hydroxycyclobutyl)methoxy]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClF2N2O4S/c1-32-19-8-16(6-7-18(19)33-12-23(31)10-24(26,27)11-23)29-13-28-17-9-20(34-21(17)22(29)30)14-2-4-15(25)5-3-14/h2-9,13,31H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXJWNAKIMMZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC5(CC(C5)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClF2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Synthesis routes and methods

Procedure details

A stirred mixture of (E)-methyl 5-(4-chlorophenyl)-3-((dimethylamino)methylene-amino)thiophene-2-carboxylate (33.9 g, 105 mmol) prepared in Example 1 Part E and 1-((4-amino-2-methoxy-phenoxy)methyl)-3,3-difluorocyclobutanol (27.2 g, 105 mmol) prepared in Part C and phenol (200 g) was heated at 135-140° C. for 45 min while the reaction being monitored by LC. The mixture was diluted with methanol (700 mL), stirred at RT for 15 min and allowed to stand at RT overnight. The precipitated product was isolated by filtration, washed with chilled methanol and dried under vacuum to yield 6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (37 g, 73.3 mmol, 69.8% yield) as a white solid. Dilution of the mother liquor with Et2O and hexane precipitated more solid which was triturated with MeOH to yield 1.8 g of a second crop of the desired product. MP 198-199° C. 1H NMR (400 MHz, CDCl3) δ ppm 8.14 (1 H, s), 7.66 (2 H, d, J=8.56 Hz), 7.54 (1 H, s), 7.45 (2 H, d, J=8.56 Hz), 7.08 (1 H, d, J=8.56 Hz), 6.99 (1 H, d, J=2.27 Hz), 6.95 (1 H, dd, J=8.31, 2.27 Hz), 4.14 (2 H, s), 3.89 (3 H, s), 2.72-2.93 (4 H, m). 13C NMR (126 MHz, CDCl3) δ ppm 157.3, 156.7, 151.8, 150.4, 148.60 (1C, s), 148.0, 135.7, 131.4, 131.4, 129.4, 127.6, 123.1, 120.8, 119.4, 115.7, 117.6 (dd, J=282, 269. Hz), 111.4, 75.5, 64.6 (dd, J=18, 8 Hz), 56.0, 46.0 (t, J=22.89 Hz).
Name
1-((4-amino-2-methoxy-phenoxy)methyl)-3,3-difluorocyclobutanol
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

Citations

For This Compound
5
Citations
S Ahmad, WN Washburn, AS Hernandez… - Journal of Medicinal …, 2016 - ACS Publications
The potent MCHR1 in vitro and in vivo antagonist activity of a series of cyclic tertiary alcohols derived from compound 2b is described. Subsequent pharmacokinetic and …
Number of citations: 8 pubs.acs.org
JC Hansen, WE Bjørn-Yoshimoto… - Journal of Medicinal …, 2016 - ACS Publications
In this study inspired by previous work on 3-substituted Asp analogues, we designed and synthesized a total of 32 β-sulfonamide Asp analogues and characterized their …
Number of citations: 11 pubs.acs.org
AC Galasiti Kankanamalage, Y Kim… - Journal of Medicinal …, 2017 - ACS Publications
Ester and carbamate prodrugs of aldehyde bisulfite adduct inhibitors were synthesized in order to improve their pharmacokinetic and pharmacodynamic properties. The inhibitory …
Number of citations: 21 pubs.acs.org
L Zhang, F Duan, C Chyang - Energy & Fuels, 2018 - ACS Publications
To remove gas pollutant emissions from sewage sludge combustion, modified calcium magnesium acetate (MCMA) was used as an organic calcium compound (OCC) to blend with …
Number of citations: 7 pubs.acs.org
ЕВ Ткаченко, СН Губарь, ИА Журавель… - Вестник Казахского …, 2018 - cyberleninka.ru
Были синтезированы 2,4-диоксо-1,4-дигидро-2Н-тиено[3,2-d]пиримидин-3-ил)карбоновые кислоты окислением соответствующих 2-тиоксо производных тиено[3,2-d]…
Number of citations: 2 cyberleninka.ru

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